4-[(4-Methylpyrimidin-2-yl)oxy]aniline is an organic compound with the molecular formula CHNO. It is characterized by a pyrimidine ring substituted with a methyl group and an aniline group, making it a significant building block in organic synthesis. This compound is primarily utilized in research and industrial applications, particularly in the fields of pharmaceuticals and dyes due to its versatile chemical structure.
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. It is commercially available from chemical suppliers and is often used in laboratories for research purposes.
4-[(4-Methylpyrimidin-2-yl)oxy]aniline belongs to the class of compounds known as anilines and pyridines, which are widely recognized for their applications in medicinal chemistry and materials science. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline can be achieved through several methods:
The choice of synthetic route often depends on factors such as desired yield, purity, and scalability for industrial applications. Reaction conditions must be optimized to ensure high efficiency and minimal by-products.
The molecular structure of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline features:
The compound has a melting point typically around 100°C, and its solubility varies depending on the solvent used. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for characterization.
4-[(4-Methylpyrimidin-2-yl)oxy]aniline can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and minimize side reactions. Common reagents include halogens for substitution reactions and various acids or bases to facilitate reaction mechanisms.
The mechanism of action for 4-[(4-Methylpyrimidin-2-yl)oxy]aniline involves its interaction with biological targets, particularly in pharmaceutical applications:
Research indicates that compounds containing similar structures exhibit varied biological activities, including antimicrobial and anti-inflammatory properties.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
4-[(4-Methylpyrimidin-2-yl)oxy]aniline has several applications across different fields:
The molecular architecture of 4-[(4-methylpyrimidin-2-yl)oxy]aniline features two functional domains critical for synthetic diversification:
Synthetic versatility is demonstrated through:
Table 1: Structural Analogues of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline
Compound Name | Molecular Formula | Key Modification | SMILES Notation |
---|---|---|---|
4-[(4-Methylpyrimidin-2-yl)oxy]aniline | C₁₁H₁₁N₃O | Parent scaffold | CC1=NC(=NC=C1)OC2=CC=C(C=C2)N |
4-[(2-Methylpyrimidin-4-yl)oxy]aniline | C₁₁H₁₁N₃O | Pyrimidine ring reversal | NC1=CC=C(OC2=NC(C)=NC=C2)C=C1 |
4-[(1-Methylpiperidin-4-yl)oxy]aniline | C₁₂H₁₈N₂O | Piperidine replacement | NC1=CC=C(C=C1)OC2CCN(C)CC2 |
2,5-Dimethyl-4-(4-methylpyrimidin-2-yl)oxyaniline | C₁₃H₁₅N₃O | Aniline ring methylation | CC1=CC(=C(C=C1)N)OC2=NC(=NC=C2)C |
Reactivity Applications:
The 4-[(4-methylpyrimidin-2-yl)oxy]aniline core functions as a "privileged scaffold" due to its balanced physicochemical properties (cLogP: ~2.1, TPSA: 55.2 Ų) and ability to engage multiple biological targets through:
Case Studies in Scaffold Utilization:
Table 2: Drug Design Applications of the 4-[(4-Methylpyrimidin-2-yl)oxy]aniline Motif
Therapeutic Area | Structural Modification | Biological Targets | Reported Activity |
---|---|---|---|
Acute Myeloid Leukemia | Aniline → Semicarbazide-quinoline | FLT3 kinase, EGFR | IC₅₀: 22 nM (FLT3) |
Neurodegenerative Disease | Pyrimidine → Piperidine | Histamine H₃ receptor, AChE | H₃R Kᵢ: 12.5 nM; AChE IC₅₀: 1.5 μM |
Solid Tumors | Aniline → 1,2,3-triazole-4-carboxamide | c-Met kinase, VEGFR2 | c-Met IC₅₀: 8.3 nM |
Structure-Activity Relationship (SAR) Insights:
Computational Analysis: Docking studies confirm the scaffold's adaptability:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4